

Application Notes and Protocols for Riselcaftor in Cystic Fibrosis Disease Modeling

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Compound of Interest

Compound Name: *Riselcaftor*

Cat. No.: *B12361317*

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For: Researchers, scientists, and drug development professionals

Subject: Application of the novel CFTR modulator combination vanzacaftor/tezacaftor/deutivacaftor in preclinical cystic fibrosis disease models.

Note on nomenclature: The initial query referenced "**riselcaftor**." Publicly available scientific literature and clinical trial data do not currently refer to a cystic fibrosis transmembrane conductance regulator (CFTR) modulator by this name. The information herein pertains to the next-generation triple-combination CFTR modulator therapy developed by Vertex Pharmaceuticals, consisting of vanzacaftor, tezacaftor, and deutivacaftor (ALYFTREK®). This combination represents a significant advancement in the treatment of cystic fibrosis (CF), and it is presumed that "**riselcaftor**" was a misnomer for a component of this regimen.

Introduction

Cystic fibrosis is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for an epithelial ion channel responsible for chloride and bicarbonate transport.[1] Defective CFTR protein leads to dysregulated ion and water movement across cell membranes, resulting in thick, sticky mucus in multiple organs, particularly the lungs.[2]

The vanzacaftor/tezacaftor/deutivacaftor combination therapy is a once-daily oral regimen designed to restore the function of the defective CFTR protein.[2][3] It is comprised of two CFTR correctors, vanzacaftor and tezacaftor, and one CFTR potentiator, deutivacaftor.[4] This document provides detailed application notes and protocols for utilizing this triple combination

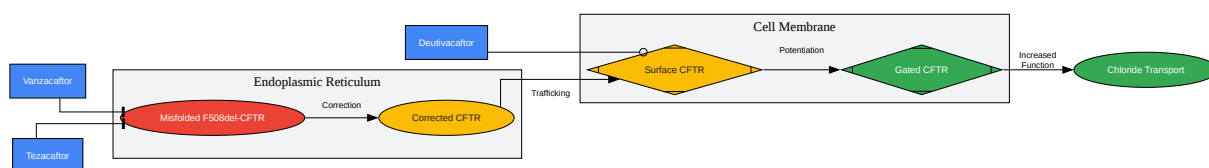
therapy in established in vitro models of cystic fibrosis, which are crucial for both basic research and drug discovery.

Mechanism of Action

The therapeutic efficacy of the vanzacaftor/tezacaftor/deutivacaftor combination lies in its synergistic, multi-faceted approach to restoring CFTR protein function:

- **Vanzacaftor and Tezacaftor (CFTR Correctors):** These two molecules address the primary defect of the most common CF mutation, F508del, which causes the CFTR protein to misfold and be prematurely degraded. Vanzacaftor and tezacaftor bind to different sites on the mutant CFTR protein, additively facilitating its correct folding, processing, and trafficking to the cell surface. This action increases the quantity of mature CFTR protein at the apical membrane of epithelial cells.
- **Deutivacaftor (CFTR Potentiator):** Once the corrected CFTR protein is at the cell surface, deutivacaftor acts to enhance its function. It increases the channel's open probability (gating), allowing for a greater flow of chloride ions. Deutivacaftor is a deuterated form of ivacaftor, a modification that slows its metabolic clearance and extends its half-life, enabling a once-daily dosing regimen.

The combined effect is a significant increase in both the quantity and function of CFTR at the cell surface, leading to the restoration of chloride transport towards levels seen in individuals without cystic fibrosis.



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Mechanism of vanzacaftor/tezacaftor/deutivacaftor.

Data Presentation: Clinical Efficacy

The following tables summarize key quantitative data from the pivotal Phase 3 clinical trials (SKYLINE 102, SKYLINE 103, and RIDGELINE 105) for the vanzacaftor/tezacaftor/deutivacaftor combination. These trials demonstrated that the vanzacaftor triple combination was non-inferior to the highly effective elexacaftor/tezacaftor/ivacaftor (Trikafta) in improving lung function and superior in reducing sweat chloride levels.

Table 1: Improvement in Lung Function (ppFEV₁) in Patients Aged 12 and Older

Trial	Treatment Group	Baseline ppFEV ₁ (on Trikafta)	Absolute Change from Baseline at Week 24	Treatment Difference vs. Trikafta (95% CI)
SKYLINE 102	Vanzacaftor Triple	~99.8	+0.5	0.2 (-0.7 to 1.1)
	Trikafta	~99.8	+0.3	-
SKYLINE 103	Vanzacaftor Triple	~99.2	+0.2	0.2 (-0.5 to 0.9)
	Trikafta	~99.2	0.0	-

Data adapted from Vertex Pharmaceuticals Phase 3 trial results announcement.

Table 2: Reduction in Sweat Chloride (SwCl) Concentration

Trial	Age Group	Treatment Group	Baseline SwCl (mmol/L) (on Trikafta)	Absolute Change from Baseline
SKYLINE 102 & 103 (Pooled)	12+ years	Vanzacaftor Triple	~40.5	-6.9
Trikafta	~40.5	-2.4		
RIDGELINE 105	6-11 years	Vanzacaftor Triple	40.4	-8.6

Data adapted from Vertex Pharmaceuticals Phase 3 trial results announcement.

Experimental Protocols

The following protocols are standard methods for evaluating the efficacy of CFTR modulators in preclinical, patient-derived cell models.

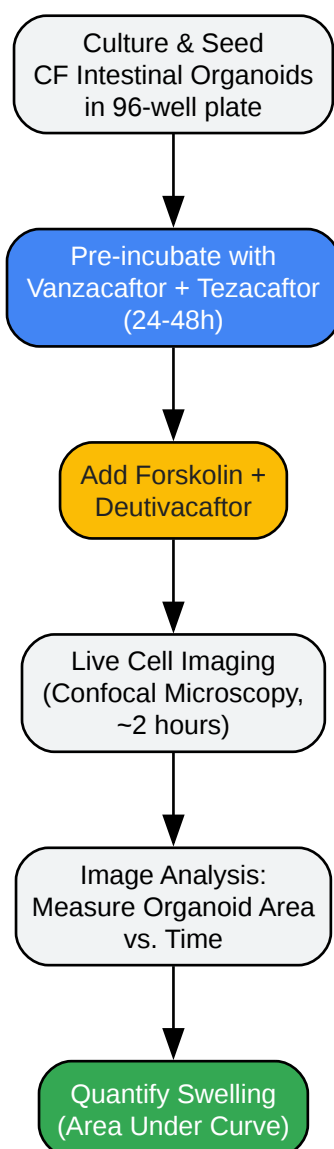
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay quantifies CFTR function by measuring the swelling of organoids in response to CFTR activation. Functional CFTR channels transport chloride ions into the organoid lumen, leading to osmotic water influx and subsequent swelling.

Protocol:

- **Organoid Culture:** Culture human intestinal organoids derived from rectal biopsies of CF patients in a basement membrane matrix (e.g., Matrigel®) with appropriate growth medium (e.g., IntestiCult™).
- **Seeding:** Seed 30-80 mature organoids per well into a 96-well plate.
- **Pre-incubation with Correctors:** To assess the effect of correctors, pre-incubate the organoids with vanzacaftor and tezacaftor (typically 1-10 μ M each) for 24-48 hours at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

- Assay Initiation:
 - Replace the culture medium with a chloride-rich buffer (e.g., KBR buffer).
 - Add the CFTR potentiator deitvacaftor (typically 1-10 μM) and the adenylyl cyclase activator forskolin (typically 5-10 μM) to stimulate CFTR-mediated chloride secretion.
 - Include a CFTR inhibitor (e.g., CFTRinh-172, 10-50 μM) as a negative control.
- Imaging: Immediately after adding the assay reagents, begin live-cell imaging using a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂). Capture brightfield images every 15-20 minutes for 1.5-2 hours.
- Data Analysis: Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of the organoids at each time point. Calculate the percentage increase in area relative to time zero. The Area Under the Curve (AUC) is a robust measure of total CFTR function.



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Workflow for the Forskolin-Induced Swelling (FIS) assay.

Ussing Chamber Electrophysiology in Human Bronchial Epithelial (HBE) Cells

This technique provides a direct measure of ion transport across a polarized epithelial monolayer, considered a gold standard for assessing CFTR function.

Protocol:

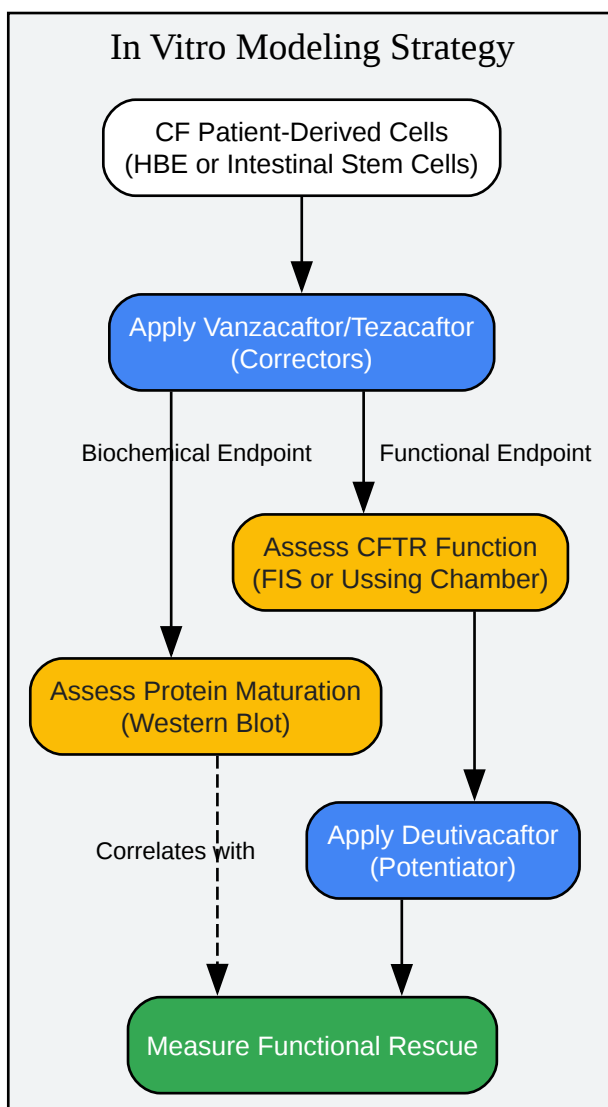
- **Cell Culture:** Culture primary HBE cells from CF donors on permeable supports (e.g., Transwell® inserts) at an air-liquid interface (ALI) for 4-6 weeks to achieve a well-differentiated, polarized, mucociliary epithelium.
- **Corrector Treatment:** Treat the HBE cultures with vanzacaftor and tezacaftor (typically 1-10 μM each) in the basolateral medium for 48 hours prior to the experiment.
- **Ussing Chamber Setup:** Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with symmetrical Ringer's solution.
- **Measurement of Short-Circuit Current (I_{sc}):**
 - Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (I_{sc}), which reflects net ion transport.
 - **Step 1 (ENaC Inhibition):** Add amiloride (10-100 μM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride transport.
 - **Step 2 (CFTR Activation):** Add a cAMP agonist, typically forskolin (10-20 μM), to the apical chamber to activate CFTR.
 - **Step 3 (Potentiation):** Acutely add deutivacaftor (1-10 μM) to the apical chamber to measure its potentiation effect on the corrected CFTR.
 - **Step 4 (CFTR Inhibition):** Add a specific CFTR inhibitor (e.g., CFTRinh-172, 10 μM) to confirm that the measured current is CFTR-dependent.
- **Data Analysis:** The magnitude of the change in I_{sc} (ΔI_{sc}) after the addition of each compound reflects the activity of the respective ion channels. The key readout is the forskolin- and potentiator-stimulated, inhibitor-sensitive I_{sc} .

Western Blot for CFTR Protein Maturation

This biochemical assay is used to visualize the effects of CFTR correctors on protein processing and trafficking.

Protocol:

- Cell Lysis: After a 24-48 hour treatment with vanzacaftor and tezacaftor, lyse HBE cells or other CFTR-expressing cells in RIPA buffer supplemented with protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μ g) on a 6-8% polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane (e.g., with 5% non-fat milk or a commercial blocking buffer) for at least 1 hour.
 - Incubate with a primary antibody specific for CFTR (e.g., clone 596 or M3A7) overnight at 4°C.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Identify the two major bands for CFTR:
 - Band B (~150 kDa): The immature, core-glycosylated form resident in the endoplasmic reticulum.
 - Band C (~170 kDa): The mature, complex-glycosylated form that has trafficked through the Golgi apparatus. An effective corrector combination will show a significant increase in the intensity of Band C relative to Band B.



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Logical workflow for evaluating CFTR modulators.

Conclusion

The vanzacaftor/tezacaftor/deutivacaftor triple combination therapy marks a significant evolution in the treatment of cystic fibrosis. The preclinical disease models and protocols outlined in this document are essential tools for researchers seeking to understand its mechanism of action, discover novel modulators, and expand therapeutic benefits to a wider range of CF mutations. The robust and quantifiable readouts from these assays provide a strong basis for translating in vitro findings to clinical efficacy.

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